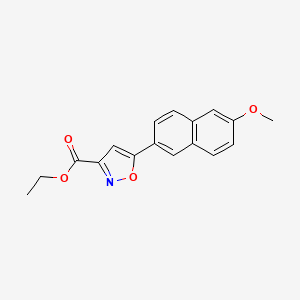
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate is a chemical compound with a molecular weight of 297.3 g/mol . This compound is a derivative of isoxazole, a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . Isoxazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties .
Preparation Methods
The synthesis of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with a (3 + 2) cycloaddition reaction between an alkyne and nitrile oxide, which acts as the dipole.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80°C) in the presence of a base such as K2CO3 and a phase transfer catalyst like 18-crown-6.
Chemical Reactions Analysis
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin and research tool with an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 5-(6-methoxynaphthalen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-21-17(19)15-10-16(22-18-15)13-5-4-12-9-14(20-2)7-6-11(12)8-13/h4-10H,3H2,1-2H3 |
InChI Key |
OUSQPQDQSLWAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


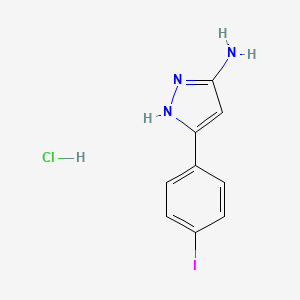
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
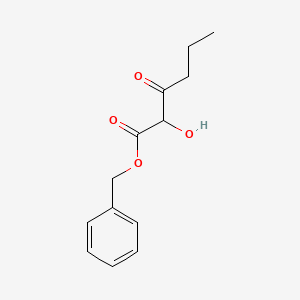
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
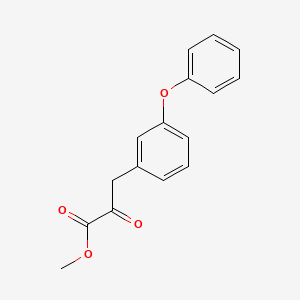
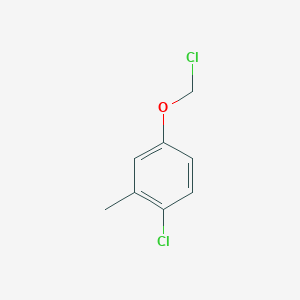
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)

![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
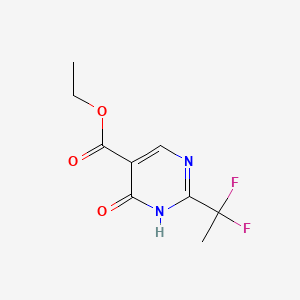
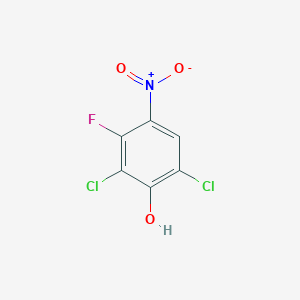
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
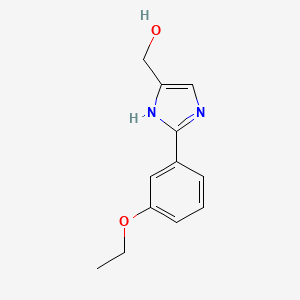
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
